N-{3-[(ANILINOCARBOTHIOYL)AMINO]-1-ETHYLPROPYL}-N'-PHENYLTHIOUREA
Overview
Description
N,N’‘-1,3-pentanediylbis[N’-phenyl(thiourea)]: is a thiourea derivative known for its unique chemical structure and properties. Thiourea derivatives have garnered significant attention due to their diverse applications in various fields, including organic synthesis, pharmaceuticals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’‘-1,3-pentanediylbis[N’-phenyl(thiourea)] typically involves the reaction of amines with phenyl chlorothionoformate in water. This method is advantageous due to its mild conditions, simple work-up, and high yields . Another common method involves the reaction of amines with isothiocyanates, which also provides good yields under relatively mild conditions .
Industrial Production Methods: Industrial production of thiourea derivatives often employs large-scale reactions using similar methods. The choice of solvent, temperature, and reaction time are optimized to maximize yield and purity. Water is often used as a solvent due to its environmentally friendly nature and ability to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: N,N’‘-1,3-pentanediylbis[N’-phenyl(thiourea)] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thioureas.
Scientific Research Applications
Chemistry: N,N’‘-1,3-pentanediylbis[N’-phenyl(thiourea)] is used as a catalyst in organic synthesis, particularly in hydrogen-bonding catalysis. It facilitates various organic transformations by activating electrophiles through hydrogen bonding .
Biology and Medicine: Thiourea derivatives, including N,N’‘-1,3-pentanediylbis[N’-phenyl(thiourea)], exhibit significant biological activities. They have been studied for their antibacterial, antioxidant, anticancer, anti-inflammatory, and antimalarial properties .
Industry: In the industrial sector, thiourea derivatives are used in the production of dyes, elastomers, and plastics. They also serve as intermediates in the synthesis of various organic compounds .
Mechanism of Action
The mechanism of action of N,N’‘-1,3-pentanediylbis[N’-phenyl(thiourea)] involves its ability to form hydrogen bonds with electrophiles. This hydrogen bonding activates the electrophiles, making them more reactive in subsequent chemical reactions. The compound’s thiourea groups play a crucial role in stabilizing transition states and intermediates during these reactions .
Comparison with Similar Compounds
N,N’-Diphenylthiourea: Another thiourea derivative with similar hydrogen-bonding capabilities.
N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its enhanced catalytic activity due to the presence of electron-withdrawing trifluoromethyl groups.
Uniqueness: N,N’‘-1,3-pentanediylbis[N’-phenyl(thiourea)] is unique due to its specific structure, which allows for efficient hydrogen bonding and activation of electrophiles. This makes it a valuable catalyst in various organic transformations .
Properties
IUPAC Name |
1-phenyl-3-[1-(phenylcarbamothioylamino)pentan-3-yl]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4S2/c1-2-15(21-19(25)23-17-11-7-4-8-12-17)13-14-20-18(24)22-16-9-5-3-6-10-16/h3-12,15H,2,13-14H2,1H3,(H2,20,22,24)(H2,21,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNBTUCKTZGGUJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCNC(=S)NC1=CC=CC=C1)NC(=S)NC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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